BenchChemオンラインストアへようこそ!

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Chemical structure Regioisomerism Drug discovery

Secure exact structural identity for your SAR campaign with N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946313-38-8). Unlike generic oxadiazole libraries, this compound possesses a unique connectivity—isoxazole at C5 and benzodioxole carboxamide at C2—that defines a distinct pharmacophoric fingerprint. Regioisomeric purity is critical: substitution-pattern mismatches can nullify target-binding and metabolic-stability predictions. Use this compound as a reference standard for LC-MS method development or as a structurally novel chemotype in chemical biology probe campaigns. Confirm purity (≥95%) and request a quote now to advance your heterocyclic SAR program.

Molecular Formula C13H8N4O5
Molecular Weight 300.23
CAS No. 946313-38-8
Cat. No. B2470712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
CAS946313-38-8
Molecular FormulaC13H8N4O5
Molecular Weight300.23
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
InChIInChI=1S/C13H8N4O5/c18-11(7-1-2-8-10(5-7)20-6-19-8)15-13-17-16-12(21-13)9-3-4-14-22-9/h1-5H,6H2,(H,15,17,18)
InChIKeyOVRRMWCWMNYUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946313-38-8) – Core Properties & Sourcing Context


N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946313-38-8) is a synthetic small molecule (MW 300.23 g/mol; molecular formula C13H8N4O5) that belongs to the class of heterocyclic carboxamides, specifically a 1,3,4-oxadiazole scaffold substituted with both an isoxazole and a benzo[d][1,3]dioxole moiety . It is primarily offered as a research chemical or screening compound by multiple international vendors, typically at >95% purity . Its structural features are reminiscent of bioactive molecules explored for enzyme inhibition and receptor modulation, but vendor descriptions note that its specific biological profile is still under investigation .

Why Generic Substitution Risks Failure: The Specificity of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide


While the 1,3,4-oxadiazole core is common, substitution with an isoxazol-5-yl group at position 2 and a benzo[d][1,3]dioxole-5-carboxamide at position 5 creates a distinctive geometry and electronic profile that cannot be assumed interchangeable with close regioisomers (e.g., the benzodioxole at position 5 and isoxazole carboxamide at position 2, CAS 1021225-17-1) or with analogs lacking the methylenedioxy ring . Even minor variations in the heterocyclic substitution pattern can profoundly alter target binding, solubility, and metabolic stability, making generic replacement without comparative activity data a high-risk approach [1]. Currently, the absence of published quantitative structure-activity relationship (SAR) data for this compound underscores the importance of procurement based on exact structural identity rather than class similarity.

Quantitative Differentiation Evidence for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: A Critical Analysis


Structural Uniqueness vs. Closest Regioisomer (CAS 1021225-17-1)

The target compound (CAS 946313-38-8) is a regioisomer of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 1021225-17-1). In the target, the isoxazole ring is directly attached to the oxadiazole at position 5, whereas in the comparator the isoxazole is attached via a carboxamide linker at position 2. This fundamental difference in connectivity is expected to result in distinct 3D conformations and hydrogen-bonding patterns, though no quantitative biological comparison has been published .

Chemical structure Regioisomerism Drug discovery

Methylenedioxy Group Presence vs. Simple Phenyl Analogs

The target compound contains a benzo[d][1,3]dioxole (methylenedioxy) group, which is absent in simpler phenyl-substituted oxadiazole analogs. In many drug discovery programs, the methylenedioxy group is known to modulate logP, metabolic stability (via CYP450 interactions), and target binding. For example, in related DGAT1 inhibitors, modification of the aryl group significantly impacted cLogP and solubility [1]. While no direct comparison data exists for this compound, the presence of the methylenedioxy group distinguishes it from plain benzamide or phenyl oxadiazole analogs.

Pharmacophore Metabolism Lipophilicity

Purity Consistency Across Vendors

Multiple vendors list this compound with a purity of >95% (typically 95-98%) . This consistency is important for reproducible screening; however, no vendor provides orthogonal purity verification (e.g., qNMR) or comparative batch-to-batch data. The purity level is comparable to many other oxadiazole screening compounds.

Quality control Reproducibility Screening

Best-Fit Research and Industrial Application Scenarios for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (946313-38-8)


SAR Exploration of 1,3,4-Oxadiazole Regioisomers

This compound is ideally suited as a key reference standard in systematic SAR studies comparing regioisomeric 1,3,4-oxadiazoles. Its unique connectivity (isoxazole at C5, benzodioxole carboxamide at C2) allows researchers to probe the impact of heterocycle orientation on target binding, as demonstrated by the existence of its direct regioisomer CAS 1021225-17-1 .

Pharmacophore Modeling and Computational Chemistry

The combination of a methylenedioxybenzene and an isoxazole-oxadiazole core provides a distinct pharmacophoric fingerprint. Computational chemists can use this compound to develop and validate models for lipophilicity, hydrogen-bond acceptor/donor patterns, and metabolic soft-spot prediction, leveraging class-level knowledge from DGAT1 inhibitor SAR [1].

Chemical Biology Probe Development (Hypothesis-Driven)

Given that vendor descriptions mention potential enzyme inhibitor or receptor modulator activity, this compound could serve as a starting point for a chemical biology probe campaign targeting pathways where oxadiazole-containing compounds have shown activity (e.g., kinases, DGAT). Its procurement is justified when a structurally novel chemotype is needed to complement existing tool compounds [1].

Analytical Method Development and Reference Standard

With a confirmed molecular weight and HPLC purity specification, this compound can be used as a retention time marker or system suitability standard in LC-MS methods analyzing oxadiazole libraries. Its distinct mass (300.23 Da) and UV chromophore facilitate detection .

Quote Request

Request a Quote for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.